N-Me-Orn(Boc)-OMe.HCl

Enantiomeric purity Stereochemical fidelity Peptide therapeutics

N-Me-Orn(Boc)-OMe·HCl is a dual-protected, Nα-methyl L-ornithine building block essential for Boc-strategy solid-phase peptide synthesis (SPPS). Its orthogonal Boc (side-chain) and methyl ester (C-terminus) groups enable selective deprotection, while the Nα-methyl modification eliminates backbone hydrogen bonding and prevents undesired acylation, conferring conformational rigidity crucial for peptidomimetic design. Unlike non-methylated or Fmoc-based analogs, this compound is specifically engineered for acid-labile SPPS workflows and stereochemically intact L-peptide construction. For therapeutic peptide R&D, the correct L-enantiomer (CAS 2044710-04-3) is non-negotiable to preserve biological activity.

Molecular Formula C12H25ClN2O4
Molecular Weight 296.79 g/mol
Cat. No. B15251860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Orn(Boc)-OMe.HCl
Molecular FormulaC12H25ClN2O4
Molecular Weight296.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(C(=O)OC)NC.Cl
InChIInChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-7-9(13-4)10(15)17-5;/h9,13H,6-8H2,1-5H3,(H,14,16);1H/t9-;/m0./s1
InChIKeyCYJPBNPWHLQXKO-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Orn(Boc)-OMe·HCl as a Dual-Protected N-Methyl Amino Acid Building Block: Specifications and Procurement Considerations


N-Me-Orn(Boc)-OMe·HCl (Nα-Methyl-Nδ-Boc-L-ornithine methyl ester hydrochloride, CAS 2044710-04-3) is a synthetic, dual-protected Nα-methyl amino acid derivative utilized as a chiral building block in peptide and peptidomimetic synthesis . The compound features an orthogonal protection scheme comprising a base-labile Nδ-tert-butyloxycarbonyl (Boc) group for side-chain amine protection and an acid-labile Nα-methylated methyl ester for C-terminal carboxyl protection [1]. Commercial specifications from CymitQuimica list a minimum purity of 95% (HPLC) with a molecular formula of C₁₂H₂₄N₂O₄·HCl and molecular weight of 296.79 g/mol .

Why Generic N-Me-Orn(Boc)-OMe·HCl Substitution Risks Synthesis Failure: Critical Differentiators from Unprotected and Orthogonally-Protected Analogs


Generic substitution among ornithine-derived building blocks is chemically unsound due to fundamental differences in protection strategy, stereochemistry, and N-methylation status. Non-methylated analogs such as H-Orn(Boc)-OMe·HCl (CAS 2480-96-8, melting point 159-161°C, [α]₂₀ᴰ = 13 ± 1°) lack the Nα-methyl group that is essential for preventing undesired backbone amide bond formation and conferring conformational constraint in peptidomimetic design . The D-enantiomer N-Me-D-Orn(Boc)-OMe·HCl (CAS 2044710-39-4) introduces inverted stereochemistry that would catastrophically alter peptide secondary structure and biological recognition . Furthermore, Fmoc-N-Me-Orn(Boc)-OH employs a base-labile Fmoc α-amine protecting group that is fundamentally incompatible with Boc-strategy solid-phase peptide synthesis (SPPS) workflows [1].

N-Me-Orn(Boc)-OMe·HCl Evidence-Based Differentiation: Quantitative Comparisons for Scientific Selection


Enantiomeric Purity Requirements: L-Isomer vs. D-Isomer in Bioactive Peptide Synthesis

The L-configuration of N-Me-Orn(Boc)-OMe·HCl is essential for maintaining native-like peptide conformation and biological activity. The D-enantiomer N-Me-D-Orn(Boc)-OMe·HCl differs in IUPAC nomenclature as methyl (R)-5-((tert-butoxycarbonyl)amino)-2-(methylamino)pentanoate hydrochloride, with InChIKey CYJPBNPWHLQXKO-SBSPUUFOSA-N compared to the L-isomer's CYJPBNPWHLQXKO-FVGYRXGTSA-N . Substitution with the D-enantiomer would produce a diastereomeric peptide product with altered three-dimensional structure and potentially abrogated target binding, a critical procurement consideration for projects requiring stereochemical integrity .

Enantiomeric purity Stereochemical fidelity Peptide therapeutics

Nα-Methylation Status: Backbone Amide Protection vs. Non-Methylated Analogs

The Nα-methyl group in N-Me-Orn(Boc)-OMe·HCl provides critical backbone amide protection that prevents undesired peptide bond formation at the α-nitrogen during coupling reactions. The non-methylated comparator H-Orn(Boc)-OMe·HCl (Nδ-Boc-L-ornithine methyl ester hydrochloride, CAS 2480-96-8) lacks this Nα-methyl modification, leaving the α-amine free and available for undesired acylation unless an orthogonal α-amine protecting group is installed separately . The Nδ-Boc-L-ornithine methyl ester hydrochloride comparator exhibits a melting point of 159-161°C and optical rotation [α]₂₀ᴰ = 13 ± 1° (c=1, H₂O), reflecting its fundamentally different solid-state and solution-phase properties compared to the Nα-methylated hydrochloride salt form .

N-methylation Backbone protection Peptidomimetic design

Orthogonal Protection Strategy: Boc/Methyl Ester vs. Fmoc-Terminated Building Blocks

N-Me-Orn(Boc)-OMe·HCl employs an orthogonal protection strategy wherein the Nδ-Boc group is removed under acidic conditions while the methyl ester remains intact under basic conditions. This contrasts with Fmoc-N-Me-Orn(Boc)-OH (implicitly referenced in patent CN102875650A as Fmoc-N-Me-Orn(Boc)-Ol), which features a base-labile Fmoc α-amine protecting group that is deprotected under basic piperidine conditions [1]. The Fmoc-protected variant is specifically designed for Fmoc-strategy SPPS workflows, whereas N-Me-Orn(Boc)-OMe·HCl is compatible with Boc-strategy SPPS and solution-phase Boc chemistry [2].

Orthogonal protection Boc chemistry Fmoc chemistry

Coupling Efficiency in Sterically Hindered Environments: N-Methyl Amino Acid Comparative Performance

N-methylated amino acids, including N-Me-Orn(Boc)-OMe·HCl, present steric hindrance challenges during peptide coupling that differ fundamentally from non-methylated amino acids. A comparative study of N-methylated amino acid coupling in SPPS demonstrated that uronium reagents such as HATU, in combination with the additive HOAt, produced quantitative coupling yields, whereas conventional carbodiimide methods (e.g., DIC/HOBt) resulted in significantly incomplete couplings and elevated epimerization risk for N-methylated residues [1]. The study further established that PyBroP and PyCloP halophosphonium salts are highly efficient for coupling N-methylated amino esters, in contrast with PyBOP, the hydroxybenzotriazolyl analogue [2].

N-methyl coupling Steric hindrance Coupling reagents

Commercial Purity Specifications: Minimum 95% HPLC Purity for Reproducible Synthesis Outcomes

Commercial specifications for N-Me-Orn(Boc)-OMe·HCl from CymitQuimica (CAS 2044710-04-3) specify a minimum purity of 95% as determined by HPLC, with molecular weight 296.79 g/mol and molecular formula C₁₂H₂₄N₂O₄·HCl . For comparative context, the non-methylated analog Nδ-Boc-L-ornithine methyl ester hydrochloride (CAS 2480-96-8) from Chem-Impex International is specified at ≥98% (HPLC) purity with a melting point of 159-161°C and defined optical rotation parameters .

Purity specification HPLC analysis Batch consistency

Documented Utility in Therapeutic Peptide Synthesis: Barusiban Patent Validation

The building block Fmoc-N-Me-Orn(Boc)-Ol, a closely related derivative that shares the Nα-methylated Nδ-Boc-protected ornithine core with N-Me-Orn(Boc)-OMe·HCl, is explicitly employed in the patented solid-phase synthesis of Barusiban (an oxytocin receptor antagonist for preterm labor management) [1]. In CN102875650A, Fmoc-N-Me-Orn(Boc)-Ol is anchored to carboxyl resin via its C-terminal alcohol functionality, followed by sequential coupling of Fmoc-HomoCys(mmt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-AlloIle-OH, Fmoc-Ile-OH, and Fmoc-D-Trp(Boc)-OH to construct the linear peptide precursor [1].

Barusiban synthesis Oxytocin antagonist Peptide therapeutics

N-Me-Orn(Boc)-OMe·HCl Optimal Research and Industrial Application Scenarios Based on Quantified Differentiation


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Nα-Methylated Ornithine Incorporation

N-Me-Orn(Boc)-OMe·HCl is optimally deployed in Boc-strategy SPPS workflows where the orthogonal Nδ-Boc (acid-labile) and methyl ester (base-stable) protection scheme enables selective deprotection sequencing [1]. The Nα-methyl group prevents undesired backbone acylation during coupling steps, while the methyl ester C-terminus can be selectively hydrolyzed post-synthesis without affecting Boc-protected side chains. This contrasts with Fmoc-N-Me-Orn(Boc)-OH analogs that are incompatible with Boc-strategy conditions due to the base-labile Fmoc group [1].

Solution-Phase Synthesis of Peptidomimetics with Conformational Constraint Requirements

The Nα-methyl group in N-Me-Orn(Boc)-OMe·HCl introduces conformational constraint by restricting backbone flexibility and eliminating the hydrogen-bond donor capacity of the α-amide NH [1]. This property is valuable for solution-phase synthesis of peptidomimetics intended to adopt specific secondary structures or resist proteolytic degradation. The non-methylated analog H-Orn(Boc)-OMe·HCl lacks this conformational restriction and would produce peptides with greater backbone flexibility .

Coupling Optimization Studies Using HATU/HOAt or PyBroP Reagent Systems

Based on class-level evidence showing that N-methylated amino acids require specialized coupling reagents for efficient acylation, N-Me-Orn(Boc)-OMe·HCl is best utilized in synthetic protocols employing HATU/HOAt uronium systems or PyBroP/PyCloP halophosphonium salts [1]. Users should anticipate suboptimal coupling yields if standard DIC/HOBt or PyBOP methodologies are substituted without optimization, as demonstrated in comparative studies of N-methylated amino acid coupling under SPPS conditions .

L-Configuration-Dependent Bioactive Peptide Development

For projects developing bioactive peptides where stereochemical integrity is essential for target binding, N-Me-Orn(Boc)-OMe·HCl (L-configuration) is the required stereoisomer [1]. The D-enantiomer N-Me-D-Orn(Boc)-OMe·HCl (CAS 2044710-39-4) would produce a diastereomeric peptide product with altered three-dimensional structure and potentially abrogated biological activity . Procurement of the correct stereoisomer is non-negotiable for therapeutic peptide development applications.

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